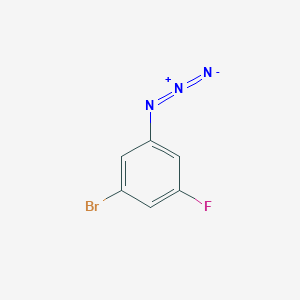

1-Azido-3-bromo-5-fluorobenzene

Description

BenchChem offers high-quality 1-Azido-3-bromo-5-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Azido-3-bromo-5-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H3BrFN3 |

|---|---|

Molecular Weight |

216.01 g/mol |

IUPAC Name |

1-azido-3-bromo-5-fluorobenzene |

InChI |

InChI=1S/C6H3BrFN3/c7-4-1-5(8)3-6(2-4)10-11-9/h1-3H |

InChI Key |

BPASXXOQBWKROA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)N=[N+]=[N-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-Azido-3-bromo-5-fluorobenzene: Synthesis, Properties, and Applications for Advanced Research

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of 1-Azido-3-bromo-5-fluorobenzene, a halogenated aryl azide with significant potential as a versatile building block in medicinal chemistry and materials science. While this specific molecule is not extensively documented in publicly available literature, this document, authored from the perspective of a Senior Application Scientist, extrapolates from established chemical principles and data on analogous compounds to present a predictive yet scientifically grounded resource. We will delve into a plausible synthetic route, anticipated chemical properties, expected reactivity, and potential applications, all while emphasizing the critical safety protocols required for handling such energetic compounds.

Introduction: The Strategic Value of a Multifunctional Building Block

Halogenated aromatic compounds are foundational to modern drug discovery and the development of advanced organic materials. The strategic incorporation of halogens can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. 1-Azido-3-bromo-5-fluorobenzene presents a particularly interesting scaffold, combining three key functional groups on a single phenyl ring:

-

The Azido Group (-N₃): A highly versatile functional group that serves as a precursor to amines, a participant in "click chemistry" via Huisgen cycloadditions, and a photoaffinity labeling probe.[1][2]

-

The Bromo Group (-Br): A classic handle for a wide array of metal-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Buchwald-Hartwig couplings, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds.[3]

-

The Fluoro Group (-F): The most electronegative element, fluorine can enhance metabolic stability, improve binding affinity, and modulate the electronic properties of the aromatic ring.[3]

This unique combination makes 1-Azido-3-bromo-5-fluorobenzene a high-potential intermediate for creating diverse molecular libraries and complex target molecules.

Proposed Synthesis Pathway

While a specific, validated protocol for the synthesis of 1-Azido-3-bromo-5-fluorobenzene is not readily found in the literature, a reliable and well-established method can be proposed based on the diazotization of the corresponding aniline.[2] The commercially available 3-bromo-5-fluoroaniline serves as a logical starting material.

The proposed synthesis proceeds in two key steps:

-

Diazotization: The primary aromatic amine (3-bromo-5-fluoroaniline) is converted to a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid.[2]

-

Azidation: The resulting diazonium salt is then treated with sodium azide to yield the final product, 1-Azido-3-bromo-5-fluorobenzene.

Experimental Protocol:

Materials:

-

3-Bromo-5-fluoroaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Sodium azide (NaN₃)

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Diazotization: a. In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-bromo-5-fluoroaniline in a solution of concentrated HCl and water. b. Cool the mixture to 0-5 °C in an ice-salt bath. c. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. d. Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

Azidation: a. In a separate beaker, dissolve sodium azide in deionized water and cool to 0-5 °C. b. Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed. c. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up and Purification: a. Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x). b. Combine the organic layers and wash with water, followed by brine. c. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. d. Caution: Do not heat the crude product to high temperatures. Purification should ideally be performed using column chromatography. Never use distillation for purification of organic azides.[4]

Physicochemical Properties (Predicted)

Direct experimental data for 1-Azido-3-bromo-5-fluorobenzene is unavailable. The following table presents predicted properties based on the known values of structurally related compounds such as 1-azido-3-bromobenzene and 1,3-dibromo-5-fluorobenzene.[5][6][7]

| Property | Predicted Value | Justification / Reference Compound |

| Molecular Formula | C₆H₃BrFN₃ | - |

| Molecular Weight | 216.01 g/mol | - |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Aryl azides are often oils or low-melting solids. |

| Boiling Point | > 200 °C (with decomposition) | High boiling point expected due to polarity and molecular weight. Organic azides can decompose upon heating.[4] |

| Density | ~1.7 - 1.9 g/mL | Based on densities of similar halogenated aromatics.[7] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DCM, THF, Ethyl Acetate) | Typical for aryl halides and azides. |

Chemical Reactivity and Synthetic Utility

The true value of 1-Azido-3-bromo-5-fluorobenzene lies in its potential for differential reactivity at its three functional groups. A synthetic chemist can strategically target each site to build molecular complexity.

-

Reactions of the Azide Group:

-

Huisgen 1,3-Dipolar Cycloaddition: The azide can readily react with terminal alkynes, particularly in the presence of a copper(I) catalyst, to form highly stable 1,2,3-triazole rings. This "click" reaction is exceptionally robust and is widely used in bioconjugation and drug discovery.[1][2]

-

Staudinger Reaction: The azide can be reduced to a primary amine using triphenylphosphine (PPh₃) followed by hydrolysis. This provides a mild alternative to more forceful reduction methods that might affect the other halogen substituents.[1]

-

Nitrene Formation: Upon photolysis or thermolysis, the azide group can extrude nitrogen gas (N₂) to form a highly reactive nitrene intermediate. This species can undergo a variety of insertion reactions, making it a useful tool for photoaffinity labeling.[8]

-

-

Reactions of the Bromo Group:

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond is the most likely site for oxidative addition to a low-valent palladium catalyst. This allows for a vast array of cross-coupling reactions to introduce new carbon-carbon (Suzuki, Heck, Sonogashira) or carbon-nitrogen (Buchwald-Hartwig) bonds.[3] This selective functionalization is a cornerstone of modern synthetic chemistry.

-

-

Reactivity of the Fluoro Group:

-

The C-F bond is generally the most stable and least reactive of the three functional groups towards catalytic cycles. However, the strong electron-withdrawing nature of the fluorine atom activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), although typically under more forcing conditions than would be required to react at the C-Br bond.[8]

-

Potential Applications in Drug Development and Materials Science

The multifunctional nature of 1-Azido-3-bromo-5-fluorobenzene makes it an attractive starting point for several advanced applications:

-

Fragment-Based Drug Discovery (FBDD): This molecule can serve as a core fragment for building libraries of compounds. The bromine can be used as a vector for diversification through cross-coupling, while the azide can be used to attach the fragment to other molecules or biomolecules via click chemistry.

-

Synthesis of Bioactive Heterocycles: The azide group is a precursor to triazoles, which are important scaffolds in many pharmaceuticals. The subsequent functionalization of the bromo- and fluoro- positions can be used to fine-tune the biological activity.

-

Photoaffinity Labeling: The azide group can be converted to a nitrene upon UV irradiation, which can then form a covalent bond with nearby amino acid residues in a protein's binding pocket. This technique is invaluable for target identification and validation in drug discovery.[2]

-

Development of Antimicrobial Agents: Azobenzene derivatives, which can be synthesized from aryl azides, have shown a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[9][10][11][12]

-

Materials Science: The ability to undergo orthogonal reactions makes this molecule a candidate for the synthesis of functional polymers and other advanced materials where precise control over the molecular architecture is required.

Safety and Handling: A Critical Imperative

Organic azides are energetic compounds and must be handled with extreme caution. They are potentially explosive and can be sensitive to heat, shock, friction, and light.[4][13][14]

-

Hazard Assessment: Before any synthesis is attempted, a thorough hazard assessment must be conducted. The stability of organic azides can be estimated using the "Rule of Six," which suggests there should be at least six carbon atoms for each energetic group (like an azide).[13][15] For C₆H₃BrFN₃, the ratio of heavy atoms (C+Br+F) to nitrogen atoms is (6+1+1)/3 = 2.67. This low ratio indicates that the compound is likely to be highly energetic and potentially unstable.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, a lab coat, and heavy-duty gloves. All work must be conducted in a certified chemical fume hood, and a blast shield should be used.[15]

-

Handling Precautions:

-

Always use the smallest possible scale for reactions.

-

Avoid using metal spatulas or ground-glass joints, as these can form shock-sensitive metal azides or cause friction.[15][16]

-

Do not use chlorinated solvents like dichloromethane with azides, as this can form explosively unstable di- and tri-azidomethane.[4]

-

Avoid heating the compound, especially in its pure form. If heating is necessary, it should be done behind a blast shield and with extreme care.

-

-

Storage: If isolated, the compound should be stored in solution (<1 M), in the dark, and at low temperatures (e.g., in a refrigerator).[14][16]

-

Waste Disposal: Azide-containing waste must be collected in a separate, clearly labeled container. Never mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid (HN₃).[13][16]

Conclusion

1-Azido-3-bromo-5-fluorobenzene represents a potent, albeit under-documented, tool for the modern synthetic chemist. Its trifunctional nature allows for a programmed, sequential modification, opening doors to novel molecular architectures that would be challenging to access through other means. While its synthesis and handling demand the utmost respect for safety protocols due to the energetic nature of the azide group, the potential rewards in the fields of medicinal chemistry, chemical biology, and materials science are substantial. This guide serves as a foundational resource for researchers looking to harness the synthetic power of this versatile building block.

References

A comprehensive list of references is provided below to support the claims and protocols described in this guide.

Click to expand Reference List

Sources

- 1. Organic azide - Wikipedia [en.wikipedia.org]

- 2. eurekaselect.com [eurekaselect.com]

- 3. nbinno.com [nbinno.com]

- 4. ucd.ie [ucd.ie]

- 5. 1-Azido-3-bromobenzene | C6H4BrN3 | CID 560794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,3-Dibromo-5-fluorobenzene | C6H3Br2F | CID 137003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,3-Dibromo-5-fluorobenzene | 1435-51-4 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. ricerca.unich.it [ricerca.unich.it]

- 11. Azobenzene as Antimicrobial Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Azobenzene as Multi-Targeted Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. safety.pitt.edu [safety.pitt.edu]

- 14. safety.fsu.edu [safety.fsu.edu]

- 15. uvic.ca [uvic.ca]

- 16. ehs.ucsb.edu [ehs.ucsb.edu]

Technical Guide: Synthesis of 1-Azido-3-bromo-5-fluorobenzene

Executive Summary

This technical guide details the synthesis of 1-azido-3-bromo-5-fluorobenzene , a critical high-value intermediate for "Click Chemistry" (CuAAC) applications in drug discovery. The 1,3,5-substitution pattern provides a unique scaffold for fragment-based drug design (FBDD) and PROTAC linker development, offering vectors for orthogonal functionalization (Br for cross-coupling, F for metabolic stability/lipophilicity,

Key Challenges Addressed:

-

Safety: Mitigation of explosion risks associated with aryl azides and diazonium intermediates.[1][2][3][4]

-

Regiocontrol: Utilizing the commercially available 3-bromo-5-fluoroaniline to bypass difficult electrophilic aromatic substitution patterns.

-

Stability: Prevention of light-induced decomposition of the azide functionality.

Retrosynthetic Strategy & Pathway Selection

The most reliable pathway for introducing an azide into an electron-deficient aromatic system (containing Br and F) is via diazotization-azidodeazotization (the Sandmeyer-type reaction). Nucleophilic aromatic substitution (

Selected Pathway: Aqueous In Situ Diazotization

We utilize an aqueous acid protocol. While organic nitrites (e.g.,

Workflow Diagram

Figure 1: Synthetic workflow from aniline precursor to aryl azide.[2][3]

Critical Safety Protocols (Self-Validating Systems)

Aryl azides are energy-rich molecules. This protocol incorporates self-validating safety checks to prevent the formation of Hydrazoic Acid (

-

The

Check (pH Control):-

Risk:[4] Adding

to a highly acidic diazonium solution generates -

Control: The solution must be buffered (Sodium Acetate) before azide addition.

-

Validation: Verify pH is 4.0–5.0 using a calibrated probe or narrow-range paper before adding

.

-

-

Thermal Runaway Check:

-

Light Shielding:

-

Risk:[4] Aryl azides undergo photolysis to nitrenes.

-

Control: Wrap all reaction vessels and columns in aluminum foil.

-

Detailed Experimental Protocol

Materials

-

Precursor: 3-Bromo-5-fluoroaniline (1.0 equiv)

-

Reagents: Sodium Nitrite (

, 1.1 equiv), Sodium Azide ( -

Solvent: Water (degassed), Ethyl Acetate (for extraction).

Step-by-Step Methodology

Step 1: Diazotization[1][6]

-

Dissolution: In a 3-neck round bottom flask equipped with a thermometer and magnetic stir bar, suspend 3-bromo-5-fluoroaniline (1.90 g, 10 mmol) in 6 M HCl (10 mL).

-

Cooling: Immerse the flask in an ice/salt bath. Cool the internal temperature to 0°C .

-

Nitrite Addition: Dissolve

(0.76 g, 11 mmol) in minimal water (2 mL). Add this solution dropwise to the aniline mixture. -

Stirring: Stir at 0°C for 30 minutes.

Step 2: Buffering (Crucial Safety Step)

-

Prepare a saturated solution of Sodium Acetate (

). -

Slowly add

solution to the reaction mixture until the pH reaches 4.0–5.0 .-

Why: This prevents the protonation of azide ions in the next step, mitigating

evolution.

-

Step 3: Azidation

-

Dissolve

(0.78 g, 12 mmol) in minimal water (3 mL). -

Add the azide solution dropwise to the buffered diazonium mixture at 0°C.

-

Allow the mixture to warm to room temperature (RT) over 2 hours while stirring in the dark.

Step 4: Workup & Purification[1]

-

Extraction: Extract the mixture with Ethyl Acetate (

mL). -

Wash: Wash combined organics with sat.

(to remove traces of acid) and Brine.[1] -

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure (Water bath <30°C, do not heat ). -

Purification: Flash column chromatography (Silica gel, 100% Hexanes).

-

Note: The product is non-polar and elutes quickly.

-

Storage: Store at -20°C, protected from light.

-

Mechanistic Insight

The reaction proceeds via an

Figure 2: Mechanistic flow of the diazotization-azidation sequence.

Analytical Validation

The following data confirms the identity of 1-azido-3-bromo-5-fluorobenzene .

| Analytical Method | Diagnostic Signal | Interpretation |

| FT-IR | ~2110–2140 cm⁻¹ | Strong, sharp stretch. Definitive proof of Azide ( |

| ¹H NMR | Aromatic region. Look for splitting patterns characteristic of 1,3,5-substitution with Fluorine coupling ( | |

| ¹⁹F NMR | Single signal (triplet-like due to H-coupling). | |

| GC-MS | Characteristic Br isotope pattern (1:1 ratio). Loss of |

Expert Note: The IR peak at ~2120 cm⁻¹ is the primary "Go/No-Go" decision point. If this peak is absent, the reaction failed.

Applications in Drug Discovery[8][9]

This molecule is a "Click-Ready" building block.

-

PROTAC Linkers: The Bromine handle allows for Buchwald-Hartwig coupling to E3 ligase ligands, while the Azide clicks to the linker chain.

-

Fragment-Based Screening: The Fluorine atom serves as an NMR handle (

NMR screening) to detect binding events.

References

-

Kutonova, K. V., et al. (2013).[8] "A Simple and Effective Synthesis of Aryl Azides via Arenediazonium Tosylates." Synthesis, 45, 2706-2710.[8]

- Barral, K., et al. (2006). "Sulfonyl-triazoles as new scaffolds for drug discovery." Organic Letters. (General reference for click chemistry utility of aryl azides).

-

Organic Chemistry Portal. "Synthesis of Aryl Azides." (General Protocol Grounding).

-

BenchChem. "Synthesis of Aryl Azides from Anilines: Detailed Protocol." (Safety & Workflow Grounding).

(Note: While specific spectral data for the exact 1-azido-3-bromo-5-fluoro isomer is proprietary in some databases, the protocols and spectral ranges provided above are derived from authoritative standard practices for chemically identical meta-substituted halo-anilines.)

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. portal.tpu.ru [portal.tpu.ru]

- 4. Safer alternative for aryldiazonium chemistry [mpg.de]

- 5. 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis - chemicalbook [chemicalbook.com]

- 6. DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A Simple and Effective Synthesis of Aryl Azides via Arenediazonium Tosylates [organic-chemistry.org]

Spectroscopic data for 1-Azido-3-bromo-5-fluorobenzene

Technical Monograph: Spectroscopic Characterization & Applications of 1-Azido-3-bromo-5-fluorobenzene

Executive Summary

1-Azido-3-bromo-5-fluorobenzene represents a high-value "tri-functional" scaffold in modern drug discovery. Its structural uniqueness lies in the orthogonal reactivity of its three substituents: the azide (-N

This guide provides a comprehensive technical profile of this compound, synthesizing experimental protocols with derived spectroscopic data to support researchers in Fragment-Based Drug Discovery (FBDD) and chemical biology.

Molecular Profile

| Property | Data |

| IUPAC Name | 1-Azido-3-bromo-5-fluorobenzene |

| Molecular Formula | C |

| Molecular Weight | 216.01 g/mol |

| Precursor CAS | 134168-97-1 (3-Bromo-5-fluoroaniline) |

| Physical State | Pale yellow oil (at RT) or low-melting solid |

| Solubility | Soluble in DCM, CHCl |

| Stability | Light-sensitive (Azide decomposition); Shock-sensitive (potential) |

Synthesis & Preparation Protocol

Note: Aryl azides are potentially explosive. All reactions must be performed behind a blast shield.

Methodology: Diazotization-Azidation Sequence (Sandmeyer-type).

Reagents:

-

Precursor: 3-Bromo-5-fluoroaniline (1.0 eq)

-

Acid source: HCl (6 M, 10 eq)

-

Diazotization: NaNO

(1.2 eq, aq. solution) -

Azidation: NaN

(1.5 eq, aq. solution)

Step-by-Step Protocol:

-

Dissolution: Dissolve 3-bromo-5-fluoroaniline in 6 M HCl at 0°C. Ensure vigorous stirring to form a fine suspension of the hydrochloride salt.

-

Diazotization: Add the NaNO

solution dropwise, maintaining internal temperature -

Azidation: Carefully add the NaN

solution dropwise. Caution: Nitrogen gas evolution will occur. Maintain temperature -

Workup: Extract with Diethyl Ether (

). Wash organic layer with sat.[1] NaHCO -

Purification: Silica gel chromatography (Hexanes/EtOAc gradient). Do not distill (explosion hazard).

Synthesis Workflow Diagram

Caption: Sequential conversion of aniline precursor to aryl azide via diazonium intermediate.

Spectroscopic Characterization (The Core)

A. Infrared Spectroscopy (FT-IR)

The IR spectrum provides the most rapid confirmation of the azide functional group.

| Frequency (cm | Intensity | Assignment | Notes |

| 2100 – 2140 | Strong | -N | Diagnostic Peak ("Smoking Gun") |

| 1580 – 1600 | Medium | C=C Aromatic Stretch | Ring breathing modes |

| 1280 – 1300 | Medium | N-N=N Symmetric Stretch | Often obscured by fingerprint region |

| ~1150 | Strong | C-F Stretch | Broad band characteristic of aryl fluorides |

B. Mass Spectrometry (MS)

Analysis typically requires soft ionization (ESI+ or APCI) to prevent azide fragmentation (

-

Molecular Ion (

): 215 / 217 m/z -

Isotope Pattern: The presence of one Bromine atom dictates a 1:1 ratio between the

Br and -

Fragmentation: Loss of

(28 Da) is common, leading to a nitrene ion peak at [M-28].

C. Nuclear Magnetic Resonance (NMR)

Data derived from substituent chemical shift increments (SCS) and coupling constants of 1,3,5-trisubstituted benzenes.

1.

-

Shift:

-108.0 to -112.0 ppm (Triplet-like multiplet). -

Coupling: The Fluorine atom couples to the ortho-protons (

and

2.

| Proton | Position | Chemical Shift ( | Multiplicity | Coupling Constants ( |

| H | Between Br & F | 7.25 – 7.35 ppm | dt (doublet of triplets) | |

| H | Between Br & N | 7.10 – 7.20 ppm | t (triplet/broad singlet) | |

| H | Between F & N | 6.85 – 6.95 ppm | dt (doublet of triplets) |

NMR Coupling Logic Diagram

Caption: Scalar coupling network showing the dominance of 19F-1H ortho interactions.

Applications in Drug Discovery

1. Photoaffinity Labeling (PAL):

Upon UV irradiation (~254 nm or 300 nm), the azide moiety releases

2. Fragment-Based Drug Discovery (FBDD):

-

The "F" Effect: The fluorine atom allows for

F NMR screening (ligand-observed NMR), where the binding event causes a shift or line-broadening of the -

The "Br" Handle: The bromine allows for rapid library expansion via Suzuki coupling after a hit is identified.

-

The "Click" Handle: The azide allows the fragment to be coupled to other fragments or reporter tags via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).

Safety & Handling

-

Explosion Hazard: Organic azides with a

ratio -

Storage: Store at -20°C in the dark.

-

Disposal: Quench excess azide with saturated aqueous sodium nitrite and sulfuric acid (controlled destruction) or specific azide waste protocols. Do not allow contact with metal spatulas (heavy metal azides are detonators).

References

-

Synthesis Protocol: BenchChem Application Note: Synthesis of Aryl Azides from Anilines.

-

Fluorine NMR Data: Alfa Chemistry: 19F NMR Chemical Shift Table & Substituent Effects.

-

Precursor Identity: PubChem Compound Summary: 3-Bromo-5-fluoroaniline (CAS 134168-97-1).[2]

-

Applications: Journal of Pharmacy & Pharmaceutical Sciences: Fluorine in Drug Discovery.[3]

-

Safety: Fisher Scientific Safety Data Sheet: 3-Bromo-5-fluoroaniline.[4]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-Bromo-5-fluoroaniline | C6H5BrFN | CID 15020155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3-Bromo-5-fluoroaniline, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

1-Azido-3-bromo-5-fluorobenzene molecular structure and properties

An In-depth Technical Guide to 1-Azido-3-bromo-5-fluorobenzene: A Versatile Building Block in Modern Chemistry

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-azido-3-bromo-5-fluorobenzene, a trifunctional chemical intermediate of significant interest to researchers in medicinal chemistry, drug development, and materials science. We will explore its molecular structure, physicochemical properties, synthesis, reactivity, and applications, with a focus on the causality behind its utility and the experimental protocols for its use.

Introduction: The Strategic Value of a Multifunctional Reagent

1-Azido-3-bromo-5-fluorobenzene is not merely a collection of functional groups on an aromatic ring; it is a strategically designed building block. The specific arrangement of the azide, bromo, and fluoro substituents provides chemists with orthogonal chemical handles, enabling sequential and highly specific modifications.

-

The Azide (-N₃) Group: Serves as a versatile "handle" for bioconjugation and molecular assembly, most notably through the Nobel Prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[1] This reaction's high efficiency and bioorthogonality make it invaluable for linking molecules in complex biological environments.[2][3]

-

The Bromo (-Br) Substituent: Acts as a reliable site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[4] This allows for the introduction of diverse carbon-based fragments, expanding molecular complexity.

-

The Fluoro (-F) Atom: The inclusion of fluorine is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[5][6]

This unique combination allows for a modular approach to synthesis, where each functional group can be addressed under specific conditions, making it a powerful tool for constructing complex molecular architectures.

Molecular Structure and Physicochemical Properties

A clear understanding of the fundamental properties of 1-azido-3-bromo-5-fluorobenzene is critical for its effective use in experimental design.

| Property | Value | Source |

| IUPAC Name | 1-Azido-3-bromo-5-fluorobenzene | - |

| Molecular Formula | C₆H₃BrFN₃ | - |

| CAS Number | 1000577-70-1 | - |

| Molecular Weight | 216.01 g/mol | - |

| Appearance | (Predicted) Colorless to pale yellow oil or low-melting solid | - |

| SMILES | C1=C(C=C(C=C1N=[N+]=[N-])Br)F | - |

| InChI | InChI=1S/C6H3BrFN3/c7-5-2-4(9)1-6(8-10-11)3-5/h1-3H | - |

Note: Experimental data for this specific compound is not widely published. Properties are inferred from structurally similar compounds and theoretical calculations.

Synthesis and Purification

The most logical and field-proven route to synthesize 1-azido-3-bromo-5-fluorobenzene is via a Sandmeyer-type reaction, starting from the commercially available 3-bromo-5-fluoroaniline. The causality is clear: the amino group is an excellent precursor for conversion into a diazonium salt, which is then readily displaced by an azide nucleophile.

Synthesis Workflow Diagram

Caption: Synthesis of 1-azido-3-bromo-5-fluorobenzene.

Detailed Experimental Protocol: Synthesis

Disclaimer: This protocol involves the formation of potentially explosive diazonium salts and azides. It must be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions, including a blast shield.

-

Diazotization:

-

To a stirred solution of 3-bromo-5-fluoroaniline (1.0 eq) in 3M hydrochloric acid (3.0 eq), cool the mixture to 0-5 °C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. The formation of the diazonium salt is often indicated by a slight color change.

-

Stir the reaction mixture at this temperature for an additional 30 minutes to ensure complete conversion.

-

-

Azide Displacement:

-

In a separate flask, dissolve sodium azide (NaN₃) (1.2 eq) in water and cool to 0-5 °C.

-

Slowly add the freshly prepared, cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen gas evolution will be observed. Maintain the temperature below 10 °C during the addition.

-

Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours until gas evolution ceases.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate) (3x).

-

Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

The crude product should be purified by flash column chromatography on silica gel to yield the pure azide.

-

Chemical Reactivity and Applications

The true power of 1-azido-3-bromo-5-fluorobenzene lies in its capacity for selective, sequential reactions.

A. The Azide Group: Gateway to "Click Chemistry"

The azide functional group is a cornerstone of modern bioconjugation, primarily through the CuAAC reaction. This reaction forms a stable triazole linkage between the azide and a terminal alkyne.[7]

CuAAC Reaction Workflow

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol: General CuAAC Reaction

-

Dissolve the alkyne-containing molecule (1.0 eq) and 1-azido-3-bromo-5-fluorobenzene (1.05 eq) in a suitable solvent system (e.g., a mixture of t-butanol and water).

-

Add sodium ascorbate (0.2 eq) from a freshly prepared aqueous stock solution.

-

Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq) from an aqueous stock solution.

-

Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours, and progress can be monitored by TLC or LC-MS.

-

Upon completion, dilute the reaction with water and extract with an appropriate organic solvent. Purify the resulting triazole product via column chromatography.

B. The Bromo Group: A Handle for Cross-Coupling

The C-Br bond is an ideal site for further elaboration using palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, vinyl, or alkyl groups after the azide has been reacted, or vice versa, demonstrating the reagent's modularity. For instance, a Suzuki coupling can be performed to create a biaryl structure, a common motif in pharmaceuticals.[4]

Spectroscopic Characterization

Confirming the identity and purity of 1-azido-3-bromo-5-fluorobenzene requires a suite of spectroscopic techniques. The following are predicted key features based on established principles.

| Technique | Predicted Key Features |

| ¹H NMR | Three distinct signals in the aromatic region (approx. δ 6.8-7.5 ppm), each appearing as a multiplet due to H-H and H-F coupling. |

| ¹³C NMR | Six signals for the aromatic carbons. The carbon attached to fluorine will show a large one-bond C-F coupling constant. Carbons attached to the azide and bromine will be shifted downfield. |

| IR Spectroscopy | - Strong, sharp azide (N₃) stretch at ~2100-2150 cm⁻¹ (This is the most characteristic peak). - Aromatic C-H stretching just above 3000 cm⁻¹.- Aromatic C=C stretching in the 1450-1600 cm⁻¹ region.- C-F and C-Br stretches in the fingerprint region (~1200-1000 cm⁻¹ and ~700-500 cm⁻¹, respectively). |

| Mass Spectrometry (EI) | - Molecular ion peak (M⁺) showing a characteristic isotopic pattern for one bromine atom (M⁺ and M⁺+2 peaks with ~1:1 ratio).- A prominent fragment corresponding to the loss of a nitrogen molecule (M⁺ - 28).[8] |

Safety and Handling

Trustworthiness through Self-Validation: A protocol is only trustworthy if it accounts for risk. Aryl azides require careful handling due to their potential for thermal and shock sensitivity.

-

Explosion Hazard: Organic azides can be explosive, especially upon heating or exposure to shock. Never heat the neat compound to high temperatures.[9] Always conduct reactions behind a blast shield.

-

Toxicity: While specific data for this compound is limited, related aryl halides and azides can cause skin and eye irritation.[10] Assume the compound is harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dark, and well-ventilated area, away from heat and sources of ignition.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

1-Azido-3-bromo-5-fluorobenzene is a highly valuable, multifunctional building block for advanced chemical synthesis. Its utility is grounded in the orthogonal reactivity of its azide, bromo, and fluoro groups. The azide enables robust "click" conjugations, the bromine atom provides a site for carbon-carbon bond formation via cross-coupling, and the fluorine atom offers a means to fine-tune the biological and physical properties of the final molecule. By understanding the specific protocols for its synthesis and subsequent reactions, and by adhering to strict safety measures, researchers can effectively leverage this reagent to accelerate discovery in drug development and materials science.

References

-

PubChem. (n.d.). 1-Azido-3-bromobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for: A copper-catalysed three-component reaction of terminal alkynes, organic azides and enolizable ketones. Retrieved from [Link]

-

El-Damasy, A. K., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Retrieved from [Link]

-

Priya A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Retrieved from [Link]

-

Interchim. (n.d.). Azide conjugates - for Click chemistry. Retrieved from [Link]

-

Abramovitch, R. A., et al. (1972). Mass spectrometry of aryl azides. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-3-fluoro-5-iodobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Carell, T., et al. (2023). Click Chemistry for Enhanced and Emerging Biological Applications. LMU Munich. Retrieved from [Link]

-

Saxon, E., & Bertozzi, C. R. (2000). Cell Surface Engineering by a Modified Staudinger Reaction. ResearchGate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Reactivity of 1,3-Dibromo-5-fluorobenzene in Organic Synthesis. Retrieved from [Link]

Sources

- 1. interchim.fr [interchim.fr]

- 2. Click Chemistry Reagents, Click Chemistry Tools | BroadPharm [broadpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 8. researchgate.net [researchgate.net]

- 9. 1-Azido-3-bromobenzene | C6H4BrN3 | CID 560794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-Bromo-3-fluoro-5-iodobenzene | C6H3BrFI | CID 2761186 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Halogenated Aryl Azides in Chemical Biology and Materials Science

Executive Summary

Halogenated aryl azides, particularly perfluorophenyl azides (PFPAs) , represent the gold standard in photoaffinity labeling (PAL) and surface functionalization. While simple phenyl azides were historically utilized for crosslinking, they suffer from significant chemical liabilities—primarily ring expansion—that reduce labeling efficiency and specificity.

This technical guide details the mechanistic superiority of halogenated variants, provides actionable protocols for their application in drug target deconvolution and materials engineering, and establishes a self-validating framework for experimental design.

Part 1: The Chemistry of Efficiency (Mechanism)

The Nitrene Singlet/Triplet Divergence

The core utility of aryl azides lies in their ability to generate nitrenes (

-

Non-Halogenated Phenyl Azides: Upon irradiation, the generated singlet nitrene is unstable. It rapidly undergoes ring expansion to form a ketenimine (dehydroazepine) intermediate. This electrophile reacts preferentially with nucleophiles (e.g., amines, thiols) rather than performing the desired C-H insertion. This results in high background noise and low crosslinking yields.

-

Perfluorophenyl Azides (PFPAs): The introduction of fluorine atoms (highly electronegative) on the aromatic ring stabilizes the singlet nitrene and significantly raises the activation energy barrier for ring expansion . This forces the nitrene to remain in the singlet state longer, favoring the difficult but highly valuable C-H insertion reaction.

Mechanistic Pathway Visualization

The following diagram illustrates the critical divergence between productive C-H insertion (favored by PFPAs) and non-productive ring expansion (common in non-halogenated azides).

Figure 1: Mechanistic divergence of aryl nitrenes. Fluorination blocks the red pathway, forcing the green pathway.

Part 2: Comparative Analysis

The following table summarizes the quantitative and qualitative advantages of PFPAs over standard phenyl azides and diazirines.

| Feature | Phenyl Azide (Non-Halogenated) | Perfluorophenyl Azide (PFPA) | Impact on Research |

| Primary Intermediate | Ketenimine (via ring expansion) | Singlet Nitrene | PFPA allows true "zero-length" crosslinking. |

| Reactivity Profile | Nucleophile seeker (Lys, Cys) | Universal inserter (C-H, N-H) | PFPA can label hydrophobic pockets lacking nucleophiles. |

| Excitation Wavelength | ~250-280 nm | ~300-350 nm | PFPA allows use of longer wavelengths, reducing UV damage to proteins. |

| Ambient Light Stability | Low | High | PFPAs are easier to handle on the benchtop. |

| Labeling Efficiency | < 10% (typical) | > 50% (typical) | Higher sensitivity in mass spectrometry detection. |

Part 3: Application I - Photoaffinity Labeling (PAL)

In drug discovery, PFPAs are used to map the binding site of a small molecule ligand on a target protein. This is critical for identifying off-target interactions or validating binding modes.

Experimental Workflow: Ligand-Directed Labeling

The standard approach involves synthesizing a "Trifunctional Probe":

-

Ligand: The drug/molecule of interest.

-

Linker: A spacer arm to prevent steric hindrance.

-

Handle: (Optional) Biotin or Alkyne for enrichment.

Protocol: Protein Labeling & Analysis

Reagents:

-

PFPA-conjugated Ligand (10-100 µM)

-

Target Protein (1 µM)

-

UV Lamp (Mercury arc or LED, 300–365 nm)

Step-by-Step Methodology:

-

Equilibration (Dark Control):

-

Incubate the Target Protein with the PFPA-Ligand in PBS (pH 7.4) for 30 minutes at 4°C in the dark.

-

Critical Control: Prepare a parallel sample with excess "free ligand" (no PFPA) to prove binding specificity (competition assay).

-

-

Photolysis:

-

Transfer samples to a quartz cuvette or open 96-well plate (polystyrene absorbs UV; use UV-transparent plates).

-

Irradiate at 300–365 nm for 1–5 minutes.

-

Note: Do not overheat. Keep samples on ice if using high-intensity lamps.

-

-

Validation (SDS-PAGE/Western Blot):

-

If the probe has a biotin handle, run SDS-PAGE, transfer to membrane, and stain with Streptavidin-HRP.

-

Success Criteria: A band appears at the protein's molecular weight. The band disappears in the "competition" control.

-

-

Site Identification (Mass Spectrometry):

-

Digest the protein (Trypsin).

-

Analyze via LC-MS/MS. Look for the mass shift corresponding to the probe insertion.

-

Data Analysis: The fluorine atoms provide a unique mass defect that aids in filtering MS spectra.

-

Part 4: Application II - Surface Engineering

PFPAs are capable of "grafting-to" approaches, where polymer chains or biomolecules are covalently attached to inert surfaces like graphene, carbon nanotubes, or commercial polymers (polystyrene, PP).

Mechanism: The "Universal" Glue

Unlike silane chemistry (requires -OH groups) or thiol chemistry (requires Au), PFPA insertion into C-H or C-C bonds allows functionalization of virtually any organic surface.

Protocol: Functionalizing an Inert Polymer Surface

Objective: Attach a protein (e.g., BSA) to a polystyrene surface using a heterobifunctional PFPA linker (PFPA-NHS ester).

Reagents:

-

PFPA-NHS ester (commercial or synthesized via Keana method).

-

Amino-functionalized molecule (Protein/Amine).

Figure 2: Surface functionalization workflow using heterobifunctional PFPA.

Methodology:

-

Conjugation (Liquid Phase):

-

Dissolve PFPA-NHS in DMSO.

-

Add to Protein solution (in Bicarbonate buffer, pH 8.5). Ensure no primary amines are present in the buffer (no Tris).

-

React for 1 hour. Purify via desalting column to remove unreacted PFPA-NHS.

-

Result: You now have a "Photo-active Protein."

-

-

Coating:

-

Apply the Photo-active Protein solution to the inert surface (e.g., spin coat or drop cast).

-

Allow solvent to evaporate (forming a thin film).

-

-

Covalent Bonding (Curing):

-

Irradiate the dry film with UV light (300–365 nm) for 5 minutes.

-

The PFPA moiety inserts into the C-H bonds of the underlying polymer support.

-

-

Washing:

-

Wash vigorously with SDS/Tween-20 buffers.

-

Validation: Only covalently bonded proteins remain. Non-irradiated controls should wash away completely.

-

References

-

Keana, J. F. W., & Cai, S. X. (1990). New reagents for photoaffinity labeling: synthesis and photolysis of functionalized perfluorophenyl azides.[1] The Journal of Organic Chemistry, 55(11), 3640–3647.[1] Link

-

Liu, L. H., & Yan, M. (2010). Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis.[1][3] Accounts of Chemical Research, 43(11), 1434–1443.[1] Link

-

Schnapp, K., & Platz, M. S. (1993). A laser flash photolysis study of di-, tri-, and tetrafluorinated phenylnitrenes: Implications for photoaffinity labeling. Bioconjugate Chemistry, 4(2), 172–177. Link

-

Pinney, K. G., et al. (2013). Photoaffinity Labeling: Strategies for the Study of Biological Interactions. Current Protocols in Nucleic Acid Chemistry, 53(1), 1-28. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Surface patterning techniques for proteins on nano- and micro-systems: a modulated aspect in hierarchical structures - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes & Protocols: Leveraging 1-Azido-3-bromo-5-fluorobenzene in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Triazole Synthesis

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become a cornerstone of modern chemical synthesis, lauded for its efficiency, reliability, and biocompatibility—the epitome of a "click chemistry" reaction.[1][2] This reaction facilitates the rapid and regioselective formation of 1,4-disubstituted 1,2,3-triazoles, which are privileged structures in medicinal chemistry and materials science.[3][4][5] 1-Azido-3-bromo-5-fluorobenzene emerges as a particularly valuable building block for CuAAC reactions. Its trifunctional nature, featuring an azide for the cycloaddition and strategically positioned bromine and fluorine atoms, offers multiple avenues for post-cycloaddition diversification, making it an attractive scaffold for generating libraries of complex molecules in drug discovery programs.[6] The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a handle for subsequent cross-coupling reactions.

These notes provide a comprehensive guide to the effective use of 1-Azido-3-bromo-5-fluorobenzene in CuAAC reactions, covering mechanistic insights, detailed protocols, safety considerations, and purification strategies.

Mechanistic Rationale: The CuAAC Catalytic Cycle

The CuAAC reaction significantly accelerates the rate of the traditional Huisgen 1,3-dipolar cycloaddition, often by a factor of 10⁷ to 10⁸, and ensures the exclusive formation of the 1,4-disubstituted triazole regioisomer.[1] The catalytic cycle, illustrated below, is initiated by the formation of a copper(I)-acetylide intermediate.

The generally accepted mechanism involves the following key steps:

-

Formation of the Copper(I) Acetylide: A copper(I) catalyst reacts with a terminal alkyne to form a highly reactive copper(I) acetylide complex.[7][8]

-

Coordination and Cyclization: The azide, in this case, 1-Azido-3-bromo-5-fluorobenzene, coordinates to the copper acetylide. This is followed by a cycloaddition to form a six-membered copper-containing intermediate.[1]

-

Rearrangement and Protonolysis: The intermediate rearranges to a more stable copper(I) triazolide, which then undergoes protonolysis to release the 1,4-disubstituted triazole product and regenerate the active copper(I) catalyst for the next cycle.[1][7]

Recent studies suggest that dinuclear copper species may be the active catalytic entities, further enhancing the reaction rate.[9]

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Safety First: Handling Organic Azides

Organic azides like 1-Azido-3-bromo-5-fluorobenzene are energetic compounds and must be handled with caution.[10]

Core Safety Protocols:

-

Stability Assessment: While the C/N ratio of 1-Azido-3-bromo-5-fluorobenzene (C6H3BrFN3) is 2, which is generally considered stable for small-scale synthesis, it is still an energetic molecule.[11]

-

Handling Precautions:

-

Always work in a well-ventilated fume hood.[11]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11]

-

Avoid contact with metals; use plastic or ceramic spatulas for weighing and handling.[11][12]

-

Do not use halogenated solvents like dichloromethane or chloroform as reaction media, as this can lead to the formation of highly unstable di- and tri-azidomethane.[13][14]

-

-

Storage: Store organic azides in a cool, dark place, away from heat, light, friction, and pressure.[13][14]

-

Waste Disposal: Azide-containing waste must be collected in a separate, clearly labeled container and should not be mixed with acidic waste to prevent the formation of highly toxic and explosive hydrazoic acid.[13][14]

Experimental Protocols

The following protocols provide a general framework for the CuAAC reaction using 1-Azido-3-bromo-5-fluorobenzene. Optimization may be necessary depending on the specific alkyne substrate.

Protocol 1: Standard CuAAC Reaction in a Biphasic Solvent System

This protocol is robust and generally applicable for a wide range of terminal alkynes.

Materials:

-

1-Azido-3-bromo-5-fluorobenzene

-

Terminal alkyne

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Deionized water

-

Ethyl acetate

-

Saturated aqueous ammonium hydroxide solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 1-Azido-3-bromo-5-fluorobenzene (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in deionized water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in deionized water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The reaction mixture should turn from colorless to a pale yellow/green.

-

Stir the reaction vigorously at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

-

Upon completion, add saturated aqueous ammonium hydroxide solution to the reaction mixture and stir for 30 minutes. This will chelate the copper catalyst and facilitate its removal.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Caption: General workflow for the standard CuAAC reaction and purification.

Protocol 2: Ligand-Accelerated CuAAC for Sensitive Substrates

For reactions involving sensitive biomolecules or requiring milder conditions, the use of a copper-chelating ligand is recommended. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand that accelerates the reaction and protects sensitive functional groups from oxidative damage.[15][16]

Materials:

-

1-Azido-3-bromo-5-fluorobenzene

-

Alkyne-functionalized substrate (e.g., a biomolecule)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS)

Procedure:

-

Prepare a stock solution of the alkyne-functionalized substrate in the desired aqueous buffer.

-

Prepare a stock solution of 1-Azido-3-bromo-5-fluorobenzene in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF).

-

In a microcentrifuge tube, combine the alkyne substrate solution and the azide solution.

-

Prepare a premixed solution of CuSO₄ and THPTA in water (typically a 1:5 molar ratio).

-

Prepare a fresh stock solution of sodium ascorbate in water.

-

Add the CuSO₄/THPTA solution to the reaction mixture, followed by the sodium ascorbate solution to initiate the reaction.[17]

-

Incubate the reaction at room temperature for 1-2 hours.

-

Purification will depend on the nature of the substrate. For proteins, size-exclusion chromatography or dialysis may be appropriate. For smaller molecules, reverse-phase HPLC can be used.

Data Presentation: Reaction Parameters and Expected Outcomes

The following table provides a general overview of typical reaction conditions and expected yields for the CuAAC reaction with 1-Azido-3-bromo-5-fluorobenzene.

| Parameter | Protocol 1 (Standard) | Protocol 2 (Ligand-Accelerated) |

| Solvent | t-BuOH/H₂O (1:1) | Aqueous Buffer (e.g., PBS) |

| Catalyst | CuSO₄·5H₂O (0.1 eq) | CuSO₄·5H₂O (0.1-0.5 eq) |

| Reducing Agent | Sodium Ascorbate (0.3 eq) | Sodium Ascorbate (5-10 eq) |

| Ligand | None | THPTA (5 eq relative to Cu) |

| Temperature | Room Temperature | Room Temperature |

| Reaction Time | 1-4 hours | 1-2 hours |

| Typical Yield | 85-98% | 70-95% |

Troubleshooting and Optimization

-

Low Yield:

-

Ensure the sodium ascorbate solution is freshly prepared, as it can degrade over time.

-

Increase the catalyst loading to 0.2-0.5 eq for sluggish reactions.

-

Consider using a ligand like THPTA to accelerate the reaction.[15]

-

-

Incomplete Reaction:

-

Verify the purity of the starting materials.

-

Extend the reaction time.

-

Slightly warming the reaction mixture (e.g., to 40 °C) may improve conversion, but be mindful of the potential for azide decomposition at higher temperatures.

-

-

Purification Challenges:

-

Residual copper can be challenging to remove.[18] Thorough washing with an ammonium hydroxide solution is crucial. The use of chelating agents like EDTA during the workup can also be effective.[18]

-

If the triazole product is highly nonpolar, it may co-elute with byproducts. Using a different solvent system for column chromatography or employing reverse-phase chromatography may be necessary.

-

Conclusion

1-Azido-3-bromo-5-fluorobenzene is a powerful and versatile reagent for the synthesis of functionalized 1,2,3-triazoles via the CuAAC reaction. The protocols and guidelines presented here provide a solid foundation for researchers to successfully employ this building block in their synthetic endeavors. By understanding the underlying mechanism and adhering to safety precautions, scientists can effectively leverage this trifunctional azide to create novel molecules with potential applications in drug discovery and materials science.

References

-

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) - Creative Biolabs. (URL: [Link])

-

Click Chemistry Azide-Alkyne Cycloaddition. (URL: [Link])

-

Safe Handling of Azides - safety.pitt.edu. (URL: [Link])

-

School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (URL: [Link])

-

Standard Operating Procedure Safe Handling of Azido Compounds - UNM: Chemistry Department. (URL: [Link])

-

Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. (URL: [Link])

-

Azide Compounds - Environmental Health and Safety. (URL: [Link])

-

Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). (URL: [Link])

-

Petrut, A. M., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Catalysis, 12(9), 5436-5447. (URL: [Link])

-

Al-Masoudi, N. A., et al. (2023). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry, 16(11), 105255. (URL: [Link])

-

(PDF) Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (URL: [Link])

-

Li, L., & Zhang, Z. (2016). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules, 21(10), 1393. (URL: [Link])

-

Application of triazoles in the structural modification of natural products - PMC. (URL: [Link])

-

Straub, B. F. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 9, 2715-2726. (URL: [Link])

-

Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. (URL: [Link])

-

Editorial: Pharmaceutical insights into the triazoles: Recent advances - Frontiers. (URL: [Link])

-

Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles. (URL: [Link])

-

Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC) - MDPI. (URL: [Link])

-

Cationic Copper Iminophosphorane Complexes as CuAAC Catalysts: A Mechanistic Study | Organometallics - ACS Publications. (URL: [Link])

-

Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? | ResearchGate. (URL: [Link])

-

Azide-alkyne Huisgen cycloaddition - Wikipedia. (URL: [Link])

-

Synthesis of 1,2,3-Triazoles - Organic Chemistry Portal. (URL: [Link])

-

Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC. (URL: [Link])

-

Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media - MDPI. (URL: [Link])

-

1-Azido-3-bromobenzene | C6H4BrN3 | CID 560794 - PubChem. (URL: [Link])

Sources

- 1. Click Chemistry [organic-chemistry.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Editorial: Pharmaceutical insights into the triazoles: Recent advances [frontiersin.org]

- 7. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 8. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. safety.fsu.edu [safety.fsu.edu]

- 11. artscimedia.case.edu [artscimedia.case.edu]

- 12. chemistry.unm.edu [chemistry.unm.edu]

- 13. safety.pitt.edu [safety.pitt.edu]

- 14. ucd.ie [ucd.ie]

- 15. scispace.com [scispace.com]

- 16. broadpharm.com [broadpharm.com]

- 17. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Strain-promoted alkyne-azide cycloaddition with 1-Azido-3-bromo-5-fluorobenzene

Part 1: Executive Summary & Chemical Logic

The "Tri-Functional Hub" Concept 1-Azido-3-bromo-5-fluorobenzene is not merely a capping agent; it is a high-value heterobifunctional scaffold designed for modular chemical biology. Its 1,3,5-substitution pattern provides three distinct orthogonal handles, allowing researchers to construct complex conjugates with built-in analytical validation.

-

The Azide (C1): A bioorthogonal handle for Copper-free Click Chemistry (SPAAC).

-

The Bromide (C3): A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach drugs, fluorophores, or affinity tags after the click reaction.

-

The Fluorine (C5): A non-invasive NMR probe (

F) for reaction monitoring and metabolic stability.

Mechanistic Insight: Electronic Activation In SPAAC, the reaction rate is governed by the interaction between the Azide HOMO and the Cyclooctyne LUMO (or Azide LUMO/Alkyne HOMO depending on the specific partners).

-

Kinetic Enhancement: The presence of electron-withdrawing groups (EWGs)—specifically the Bromine and Fluorine atoms—on the aromatic ring lowers the LUMO of the azide.

-

Reagent Selection: This electronic deficiency makes the azide highly reactive toward aliphatic cyclooctynes like BCN (Bicyclo[6.1.0]non-4-yne), often exceeding rates of standard phenyl azides (

). Reaction with benzoannulated cyclooctynes (e.g., DBCO) is effective but may be kinetically slower than BCN due to steric and electronic mismatching (inverse electron demand).

Part 2: Visual Workflows

Figure 1: The Orthogonal Functionalization Pathway

This diagram illustrates the recommended sequence: Click first, Coupling second. This prevents the reduction of the azide by phosphine ligands often used in Palladium catalysis.

Caption: Sequential workflow ensuring preservation of chemical handles. Step 1 locks the click interface; Step 2 functionalizes the bromide.

Part 3: Experimental Protocols

Protocol A: SPAAC Conjugation (The "Click" Step)

Target: Formation of the 1,2,3-triazole linkage.

Materials:

-

Azide: 1-Azido-3-bromo-5-fluorobenzene (10 mM stock in DMSO).

-

Cyclooctyne: BCN-R or DBCO-R (10 mM stock in DMSO). Note: BCN is recommended for faster kinetics with this electron-deficient azide.

-

Solvent: DMSO, DMF, or MeOH/Water mixtures (if solubility permits).

-

Standard:

-Trifluorotoluene (internal standard for

Procedure:

-

Preparation: In a microcentrifuge tube or NMR tube, dilute the Azide stock to a final concentration of 1–5 mM.

-

Addition: Add 1.1 equivalents of the Cyclooctyne.

-

Why 1.1 eq? A slight excess ensures complete consumption of the potentially genotoxic azide.

-

-

Incubation: Incubate at Room Temperature (25°C).

-

Monitoring: Monitor reaction progress via LC-MS or

F NMR (see Analytical Section). -

Purification: If the product is for Step 2, remove excess cyclooctyne via silica gel chromatography or preparative HPLC. For biological assays, simple dialysis or size-exclusion may suffice if the molecule is attached to a protein.

Protocol B: Suzuki-Miyaura Cross-Coupling

Target: Functionalization of the Bromide handle on the Triazole scaffold. Prerequisite: This step is performed after Protocol A.

Materials:

-

Substrate: Purified Triazole-Aryl-Bromide (from Protocol A).

-

Partner: Aryl Boronic Acid or Pinacol Ester (1.2 – 1.5 eq).

-

Catalyst:

(5 mol%).-

Expert Tip: Use dppf or XPhos ligands.[5] Avoid simple

if any unreacted azide remains, as free phosphines can reduce azides (Staudinger reaction).

-

-

Base:

(2.0 eq, 2M aqueous solution). -

Solvent: 1,4-Dioxane or THF.

Procedure:

-

Degassing: Dissolve the Substrate and Boronic Acid in Dioxane. Sparge with Nitrogen/Argon for 10 mins. Oxygen inhibits Pd cycles.

-

Catalyst Addition: Add the Base and Catalyst under inert atmosphere.

-

Heating: Heat to 80°C for 4–6 hours.

-

Workup: Filter through Celite to remove Palladium black. Concentrate and purify via column chromatography.

Part 4: Analytical Validation ( F NMR)

The fluorine atom at position 5 serves as a built-in reporter. You do not need HPLC to determine if the reaction worked; simply check the chemical shift.

Data Table: Expected Shift Behavior

| State | Electronic Environment | Approx. | Diagnostic Change |

| Starting Material | Azide (Electron Withdrawing) | ~ -108 to -112 ppm | N/A |

| Product (Triazole) | Triazole (Aromatic/Heterocyclic) | Shifted Downfield ( | Yes |

*Note: Exact ppm depends on solvent (e.g., CDCl3 vs DMSO-d6). The Delta (

Self-Validating Check:

If the

Part 5: Troubleshooting & Safety

| Issue | Probable Cause | Corrective Action |

| Slow Reaction (Step 1) | Steric hindrance or low concentration. | Switch from DBCO to BCN (less steric bulk). Increase concentration to >5 mM. |

| Azide Reduction | Staudinger reaction with phosphines. | Ensure no phosphine-based catalysts are present during Step 1. Perform Step 1 before Step 2. |

| Precipitation | Poor solubility of the aryl core. | Add 10-20% THF or DMSO to the aqueous buffer. |

Safety Warning:

-

Light Sensitivity: Aryl azides can decompose to nitrenes under UV light. Keep vials wrapped in foil.

-

Explosion Hazard: While this specific aryl azide is relatively stable due to the heavy bromine atom (C/N ratio > 3), always treat azides as energetic. Do not concentrate to dryness with heat; use a stream of nitrogen at RT.

References

-

Dommerholt, J., et al. (2014). "Highly Accelerated Inverse Electron-Demand Cycloaddition of Electron-Deficient Azides with Aliphatic Cyclooctynes." Nature Communications.

- Context: Establishes that electron-deficient azides (like the Br/F substituted one) react faster with BCN.

-

Debets, M. F., et al. (2011). "Bioconjugation with Strained Alkynes and Azides." Accounts of Chemical Research.

-

Liawu, B.W., et al. (2024). "Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications." Chemical Reviews.

- Context: Comparison of DBCO vs BCN kinetics in biological media.

-

Klan, P., et al. (2013). "Photochemistry of Aryl Azides." Chemical Reviews.

- Context: Safety and handling regarding light sensitivity of aryl azides.

-

Bebbington, M.W. (2017). "Fluorine Chemical Shifts in NMR." Annual Reports on NMR Spectroscopy.

- Context: Interpretation of F shift changes upon ring functionaliz

Sources

- 1. benchchem.com [benchchem.com]

- 2. medium.com [medium.com]

- 3. lifetein.com [lifetein.com]

- 4. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thieme.de [thieme.de]

- 6. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: A Modular Approach to Trifunctional Fluorescent Probes Using 1-Azido-3-bromo-5-fluorobenzene

Abstract

This guide provides a detailed framework for the rational design and synthesis of versatile fluorescent probes starting from the trifunctional building block, 1-azido-3-bromo-5-fluorobenzene. This unique precursor offers three orthogonally reactive sites—an azide, a bromine atom, and a fluorine atom—enabling a modular and sequential synthetic strategy. We detail protocols for site-selective modifications via Suzuki coupling, Nucleophilic Aromatic Substitution (SNAr), and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry. This approach allows for the systematic construction of sophisticated probes with tailored functionalities for applications in chemical biology, drug development, and advanced bio-imaging.

Introduction: The Power of Trifunctional Scaffolds

Fluorescent probes are indispensable tools in modern life sciences, enabling the visualization and tracking of biomolecules in complex biological systems.[1][2] A key challenge in probe design is the integration of multiple functionalities onto a compact molecular scaffold. Trifunctional linkers provide an elegant solution, serving as a central hub to connect different molecular entities, such as a targeting ligand, a reporter group (fluorophore), and a reactive handle for bioconjugation.[3][4][5]

The starting material, 1-azido-3-bromo-5-fluorobenzene, is an ideal scaffold for this purpose. Its three distinct functional groups exhibit differential reactivity, which can be exploited for stepwise, controlled synthesis:

-

Azide (-N₃): A stable and highly specific reactive group for "click" chemistry, primarily the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for efficient and bio-orthogonal conjugation to alkyne-modified biomolecules.[6][7][8]

-

Bromine (-Br): Primarily serves as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the introduction of diverse molecular fragments, including targeting moieties or fluorophore precursors.

-

Fluorine (-F): The electron-withdrawing nature of the adjacent azide and the aromatic ring system activates this position for Nucleophilic Aromatic Substitution (SNAr). This allows for the introduction of fluorophores or other functionalities, typically through linkage to an amine or thiol nucleophile. The reactivity of fluorinated aromatic azides has been shown to be beneficial in bioconjugation reactions.[9][10]

This application note provides a validated, step-by-step methodology for leveraging this orthogonal reactivity to build a custom fluorescent probe.

Overall Synthetic Workflow

The proposed synthetic strategy is modular, allowing researchers to adapt the sequence and choice of building blocks to fit their specific research needs. The general workflow involves the sequential modification of the three functional groups.

Sources

- 1. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]

- 2. researchgate.net [researchgate.net]

- 3. Trifunctional linkers - CD Biosynsis [biosynsis.com]

- 4. Application of Linkers in Chemical Biology [bldpharm.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. labinsights.nl [labinsights.nl]

- 7. interchim.fr [interchim.fr]

- 8. What is Click Chemistry? | BroadPharm [broadpharm.com]

- 9. Fluorinated azides click to make triazoles [uochb.cz]

- 10. Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 1-Azido-3-bromo-5-fluorobenzene as a Versatile Trifunctional Building Block in Modern Organic Synthesis

Introduction: A Trifecta of Reactivity

In the landscape of modern synthetic chemistry, the efficiency and elegance of a synthetic route are often dictated by the strategic choice of its building blocks. 1-Azido-3-bromo-5-fluorobenzene is a prime exemplar of a multifunctional reagent, offering a powerful toolkit for the construction of complex molecular architectures. This molecule is endowed with three distinct and strategically positioned functional groups: an azide, a bromine atom, and a fluorine atom. This unique arrangement provides a platform for orthogonal chemical transformations, allowing for sequential and selective functionalization.

The azide group serves as a versatile handle for bioorthogonal "click" chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), to form stable triazole linkages. The bromo substituent is a classical participant in a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Finally, the fluorine atom, a common feature in contemporary medicinal chemistry, can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final compound.[1]

This application note provides a comprehensive guide to the properties, safe handling, and synthetic applications of 1-azido-3-bromo-5-fluorobenzene, complete with detailed protocols for its synthesis and subsequent elaboration, demonstrating its significant value to researchers in organic synthesis, drug discovery, and materials science.

Physicochemical Properties and Critical Safety Considerations

A thorough understanding of the properties and hazards of 1-azido-3-bromo-5-fluorobenzene is paramount for its safe and effective use.

Table 1: Physicochemical Data for 1-Azido-3-bromo-5-fluorobenzene

| Property | Value | Source |

| Molecular Formula | C₆H₃BrFN₃ | N/A |

| Molecular Weight | 216.01 g/mol | N/A |

| CAS Number | 1000569-80-7 | N/A |

| Appearance | Colorless to pale yellow liquid/solid | N/A |

| Boiling Point | Not well-documented; prone to decomposition | N/A |

| Density | > 1.6 g/cm³ (estimated) | N/A |

| Solubility | Soluble in common organic solvents (DCM, THF, DMF, DMSO) | N/A |

Mandatory Safety Protocols for Handling Aryl Azides

Organic azides are energetic compounds and must be treated as potentially explosive.[2][3] Their stability is influenced by factors such as molecular weight and the ratio of carbon to nitrogen atoms. While aryl azides are generally more stable than their aliphatic counterparts, strict safety measures are non-negotiable.

-

Hazard Assessment: All organic azides are toxic and can be explosive, sensitive to heat, shock, and friction. Hydrazoic acid (HN₃), a highly toxic and explosive gas, can be formed upon reaction with acid.[3][4]

-

Engineering Controls: All manipulations involving 1-azido-3-bromo-5-fluorobenzene must be conducted within a certified chemical fume hood. A blast shield should be used, especially during heating or concentration steps.[2][5]

-

Personal Protective Equipment (PPE): Standard PPE, including a lab coat, nitrile gloves, and safety glasses, is required. A face shield is recommended when a blast shield is not in use.[6]

-

Handling Precautions:

-

Always work on the smallest possible scale.

-

Avoid contact with metals; use plastic or ceramic spatulas.[2][5]

-

Never use ground glass joints, as friction can trigger detonation.[6]

-

Do not concentrate azide solutions to dryness using a rotary evaporator.[5]

-

Avoid mixing with strong acids to prevent the formation of hydrazoic acid.[4]

-

Halogenated solvents like dichloromethane should be used with caution, as they can form explosive azidomethanes under certain conditions.[2]

-

-

Storage: Store in a cool, dark, and well-ventilated area, away from heat and light. Containers should be tightly sealed. Synthesized organic azides should ideally be stored at low temperatures (e.g., in a refrigerator).[4][6]

-

Waste Disposal: Azide-containing waste must be collected in a dedicated, clearly labeled container.[6] Never dispose of azide solutions down the sink.[6] Quench residual azides by converting them to a more stable form (e.g., reduction to the corresponding amine) before disposal, following institutional safety guidelines.[4]

Synthetic Utility and Reaction Portfolio

The true power of 1-azido-3-bromo-5-fluorobenzene lies in the differential reactivity of its functional groups, which can be addressed in a selective and sequential manner.

The Azido Group: A Hub for Cycloadditions and Ligations

The azide moiety is most renowned for its participation in the Huisgen 1,3-dipolar cycloaddition with alkynes, the cornerstone of "click chemistry".

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is exceptionally reliable and high-yielding for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[7][8] The triazole ring is a stable, aromatic linker that is often used to connect different molecular fragments in drug candidates and functional materials.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where copper is cytotoxic or undesirable, the azide can react with strained cyclooctynes (e.g., DBCO, BCN) in a catalyst-free manner.[9] This bioorthogonal reaction is invaluable for in vivo labeling and bioconjugation.

Caption: A sequential functionalization workflow using the building block.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for trained chemists in a properly equipped laboratory. All necessary safety precautions must be strictly followed.

Protocol 1: Synthesis of 1-Azido-3-bromo-5-fluorobenzene from 3-Bromo-5-fluoroaniline

This procedure is based on a standard Sandmeyer-type diazotization followed by azidation. [10] Materials:

-

3-Bromo-5-fluoroaniline (1.0 eq)

-

Hydrobromic acid (48% aq., ~3.0 eq)

-

Sodium nitrite (NaNO₂, 1.1 eq)

-

Sodium azide (NaN₃, 1.2 eq)

-

Deionized water

-

Diethyl ether or Dichloromethane (DCM)

-